molecular formula C12H18CuO6 B084332 Copper;ethyl 3-oxobutanoate CAS No. 14284-06-1

Copper;ethyl 3-oxobutanoate

Cat. No. B084332
CAS RN: 14284-06-1
M. Wt: 323.83 g/mol
InChI Key: AUBDNJOVKJMDLN-UHFFFAOYSA-N
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Description

Copper;ethyl 3-oxobutanoate is a compound with the molecular formula C12H20CuO6 . It is also known by other names such as Copper, diethyl ester, and Copper,3-butanedionato . The molecular weight of this compound is 323.83 g/mol .


Synthesis Analysis

While specific synthesis methods for Copper;ethyl 3-oxobutanoate were not found in the search results, a related compound, ethyl 3-oxobutanoate, can be prepared by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide .


Molecular Structure Analysis

The molecular structure of Copper;ethyl 3-oxobutanoate consists of two ethyl 3-oxobutanoate molecules and one copper atom . The InChI representation of the molecule is InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*3-4H2,1-2H3; .


Chemical Reactions Analysis

While specific chemical reactions involving Copper;ethyl 3-oxobutanoate were not found in the search results, a related compound, ethyl 3-oxobutanoate, shows keto-enol tautomerism . This tautomerism involves a shift between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group adjacent to a carbon-carbon double bond).


Physical And Chemical Properties Analysis

Copper;ethyl 3-oxobutanoate has a molecular weight of 323.83 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 323.055585 g/mol . The topological polar surface area of the compound is 86.7 Ų .

Future Directions

While specific future directions for Copper;ethyl 3-oxobutanoate were not found in the search results, the use of copper-catalyzed reactions in the synthesis of diverse molecules is a promising area of research . Such reactions could potentially provide the basis for efficient three-dimensional diversification of organic molecules and find widespread utility in organic synthesis, particularly for medicinal chemistry applications .

Mechanism of Action

Target of Action

Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, primarily targets α-hydrogens flanked by two carbonyl groups . This compound is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide .

Mode of Action

The mode of action of Copper;ethyl 3-oxobutanoate involves the formation of an enolate ion, which then undergoes alkylation through an S N 2 reaction with alkyl halides . This process forms a new C-C bond, joining two smaller pieces into one larger molecule .

Biochemical Pathways

The biochemical pathway of Copper;ethyl 3-oxobutanoate involves the formation of 3-oxoglutaric acid from two malonyl-CoA molecules . This 3-oxoglutaric acid subsequently reacts spontaneously with the N-methyl-Δ-pyrrolinium cation to yield 4-(N .

Pharmacokinetics

The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent alkylation .

Result of Action

The result of Copper;ethyl 3-oxobutanoate’s action is the formation of a new C-C bond, effectively joining two smaller molecules into one larger molecule . This process can lead to the synthesis of various complex organic compounds .

Action Environment

The action of Copper;ethyl 3-oxobutanoate is influenced by various environmental factors. For instance, the compound’s boiling temperature, critical temperature, and critical pressure can affect its stability and efficacy . Additionally, the presence of alkyl halides is necessary for the compound’s alkylation reaction .

properties

IUPAC Name

copper;ethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*3-4H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBDNJOVKJMDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20CuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper;ethyl 3-oxobutanoate

CAS RN

14284-06-1
Record name Copper, diethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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